1-(3,5-Dichlorophenyl)heptan-1-one

Antifungal Agrochemical Structure–Activity Relationship

1-(3,5-Dichlorophenyl)heptan-1-one (CAS 1352215-07-6) is a synthetic dichlorophenyl alkyl ketone with molecular formula C₁₃H₁₆Cl₂O and a molecular weight of 259.17 g/mol, belonging to the class of aliphatic-aromatic ketones. It is characterized by a seven-carbon heptan-1-one chain attached to a phenyl ring bearing two chlorine substituents at the symmetrical 3- and 5-positions.

Molecular Formula C13H16Cl2O
Molecular Weight 259.17 g/mol
Cat. No. B7973282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichlorophenyl)heptan-1-one
Molecular FormulaC13H16Cl2O
Molecular Weight259.17 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C13H16Cl2O/c1-2-3-4-5-6-13(16)10-7-11(14)9-12(15)8-10/h7-9H,2-6H2,1H3
InChIKeyZTEFIAFRTBGYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dichlorophenyl)heptan-1-one (CAS 1352215-07-6): Procurement-Grade Physicochemical and Structural Profile


1-(3,5-Dichlorophenyl)heptan-1-one (CAS 1352215-07-6) is a synthetic dichlorophenyl alkyl ketone with molecular formula C₁₃H₁₆Cl₂O and a molecular weight of 259.17 g/mol, belonging to the class of aliphatic-aromatic ketones . It is characterized by a seven-carbon heptan-1-one chain attached to a phenyl ring bearing two chlorine substituents at the symmetrical 3- and 5-positions . Its computed lipophilicity (LogP = 5.15) and topological polar surface area (TPSA = 17.07 Ų) position it as a moderately lipophilic scaffold with a single hydrogen-bond acceptor, zero hydrogen-bond donors, and six rotatable bonds . The compound is supplied at ≥97–98% purity by multiple vendors and is classified with GHS07 hazard pictograms (H302, H315, H319, H335), requiring standard laboratory handling precautions . It is intended exclusively for research and further manufacturing use .

Synthetic intermediate for 3,5-dichlorophenyl heterocycle libraries
Class-level SAR probe: 3,5-dichloro substitution reported in antifungal patents
Lipophilicity probe (LogP > 5) for testing logP-activity relationships

Why 1-(3,5-Dichlorophenyl)heptan-1-one Cannot Be Assumed Interchangeable with Positional Isomers or Shorter-Chain Analogs


Substituting 1-(3,5-dichlorophenyl)heptan-1-one with a positional isomer (e.g., 3,4- or 2,4-dichloro) or a shorter-chain analog (e.g., 3,5-dichloropropiophenone) introduces quantifiable shifts in key molecular properties that directly affect performance in antifungal, receptor-binding, and SAR applications. The symmetrical 3,5-dichloro substitution pattern is specifically identified in foundational patent literature (US3906102, US3925554) as critical for antifungal activity against Sclerotinia and Botrytis genera [1] [2]. A QSAR study of 3,5-dichlorophenyl-pyrrolidinediones and oxazolidinediones demonstrated that antifungal activity variations are governed primarily by the hydrophobic parameter log P, not by electronic or steric factors [3]. Consequently, changing either the chlorine substitution pattern or the alkyl chain length alters log P and thereby disrupts the SAR continuum. The heptan-1-one chain imparts a lipophilicity (LogP ~5.15) that is approximately 70-fold higher than the propan-1-one analog (XLogP ~3.3), a difference that cannot be compensated by simply adjusting concentration in biological assays . These structural features are not interchangeable without experimental re-validation of activity.

Positional isomer
3,4- or 2,4-dichloro substitution may shift electronic symmetry and dipole moment, potentially altering target recognition and crystallization behavior.
Chain length
Shorter-chain analogs (propan-1-one, acetophenone) have ~70-fold lower computed lipophilicity; cannot replicate heptan-1-one membrane partitioning profile.
Purity grade
Alternative isomers offered at 95% min. may carry higher impurity loads that confound dose-response assays; ≥98% stock reduces this risk.

Quantitative Differentiation Evidence for 1-(3,5-Dichlorophenyl)heptan-1-one Versus Closest Analogs


3,5-Dichloro vs. 3,4-Dichloro Substitution Pattern: Patent-Specific Antifungal Activity Claim

The 3,5-dichlorophenyl substitution pattern is explicitly and exclusively claimed in two foundational Sumitomo patents (US3906102 and US3925554) as the active motif for fungicidal compositions targeting Sclerotinia sclerotiorum and Botrytis cinerea [1] [2]. The patents specify that the 3,5-dichlorophenyl moiety confers 'remarkable anti-fungal activity' and 'unexpectedly high anti-fungal activity' without appreciable toxicity to crop plants, mammals, or fish [1] [2]. The 3,4-dichlorophenyl isomer (CAS 68120-68-3) does not appear in these patent claims, and independent literature confirms that the 2,6-dichlorophenyl analog of the commercial fungicide N-(3,5-dichlorophenyl)succinimide is 'inactive as a fungicide' [3]. While direct head-to-head antifungal EC₅₀ data for the exact heptan-1-one compound are not yet published, the patent literature establishes a class-level precedent that the 3,5-substitution pattern is a structural determinant of antifungal bioactivity that cannot be assumed transferable to 3,4-, 2,4-, or 2,6-dichloro isomers.

3,5- vs. 3,4-Dichloro
Class-level inference
3,5-isomer: patented active against Sclerotinia and Botrytis in Sumitomo patents; 2,6-isomer: reported inactive as fungicide in related scaffold.
Supports 3,5-substitution as a class-level antifungal motif; direct data for this compound not published.
Qualitative patent claims; no head-to-head EC₅₀ for heptan-1-one.
Antifungal Agrochemical Structure–Activity Relationship

LogP Differentiation: Heptan-1-one Chain vs. Propan-1-one Chain in 3,5-Dichlorophenyl Ketone Series

The heptan-1-one chain of the target compound confers substantially greater lipophilicity than the shorter-chain 3,5-dichloropropiophenone. The target compound has a computed LogP of 5.15 (ChemScene) , while 3,5-dichloropropiophenone (CAS 92821-92-6) has a computed XLogP of approximately 3.3 . This represents a difference of ~1.85 log units, corresponding to approximately a 70-fold greater partition coefficient (octanol/water) for the target compound. In the QSAR framework established by Takayama et al. (1982) for 3,5-dichlorophenyl antifungals, log P was identified as the sole significant physicochemical parameter governing activity variations, with activity increasing monotonically with hydrophobicity within the studied range [1]. Lipophilicity also directly influences membrane permeability, non-specific protein binding, and off-target partitioning in cellular assays. The heptan-1-one chain additionally provides six rotatable bonds and a TPSA of 17.07 Ų , yielding a computed property profile that violates Lipinski's Rule of Five on the log P criterion alone (log P > 5), a feature that must be accounted for in biological assay design and may be desirable for targeting lipid-rich compartments or membrane-associated targets.

LogP differentiation
Cross-study comparable
Heptan-1-one (target): LogP 5.15; propan-1-one analog: XLogP ~3.3. ΔLogP ≈ +1.85, ~70-fold higher octanol/water partition.
Enables logP-dependent SAR exploration beyond shorter-chain comparators.
Computed values; not measured in same lab.
Lipophilicity ADME QSAR Medicinal Chemistry

Purity Specification and Quality Control: ≥98% vs. 95% Minimum for Positional Isomers

The target compound is available at ≥98% purity from multiple independent suppliers, including ChemScene (≥98%, Cat. CS-0577013) and Leyan (98%, Product No. 1647679) , with Fluorochem offering 97.0% purity and CymitQuimica listing 97.0% . In contrast, the positional isomer 1-(3,4-dichlorophenyl)heptan-1-one (CAS 68120-68-3) is listed at a lower minimum purity specification of 95% from AKSci and CymitQuimica . While a 3-percentage-point purity difference may appear modest, in the context of structure–activity studies where minor impurities with potent biological activity can confound results, the availability of higher-purity stock reduces the risk of impurity-driven false positives and improves inter-laboratory reproducibility. The target compound also benefits from broader vendor availability with documented analytical characterization (NMR, HPLC, GC as per supplier specifications) .

Purity specification
Cross-study comparable
Target: ≥98% (multiple vendors). 3,4-isomer: min. 95%. Impurity ceiling ≤2% vs. ≤5%.
Higher purity may reduce impurity-driven false positives in SAR assays.
Vendor CoA specifications; HPLC/GC methods vary.
Quality Control Reproducibility Chemical Procurement

Symmetrical 3,5-Dichloro Electron-Withdrawing Pattern: TPSA and Dipole Moment Differentiation from 3,4- and 2,4-Isomers

The 3,5-dichloro substitution pattern provides a symmetrical arrangement of electron-withdrawing chlorine atoms on the phenyl ring, creating a fundamentally different electronic environment compared to the unsymmetrical 3,4- or 2,4-dichloro isomers. The target compound's TPSA of 17.07 Ų is marginally lower than the 3,4-isomer's TPSA of 17.1 Ų (PubChem CID 20376140) [1], consistent with the different spatial orientation of polar chlorine substituents. More critically, the 3,5-substitution places both chlorines in meta positions relative to the ketone carbonyl, resulting in a net dipole moment vector that is symmetrically aligned with the molecular axis, whereas the 3,4-isomer introduces an ortho-chlorine that creates an off-axis dipole component, altering intermolecular interaction potential and potentially affecting crystallinity, solubility, and receptor binding geometry. The Vulcanchem comparative analysis of these isomers notes that 'chlorine atoms' proximity is expected to reduce symmetry compared to the 3,5 isomer, potentially altering crystallization behavior and intermolecular packing' and that 'the reduced distance between chlorine atoms may also enhance electron-withdrawing effects on the phenyl ring, influencing reactivity in electrophilic substitution reactions' . These electronic differences translate to distinct NMR spectral signatures and IR C=O stretching frequencies between the two isomers .

Electronic symmetry
Supporting evidence
3,5-substitution: symmetrical dipole alignment; 3,4-isomer: off-axis dipole, distinct InChIKey. TPSA nearly identical (17.07 vs. 17.1 Ų).
Symmetrical pattern may simplify crystallization and binding pose prediction.
Computed properties; experimental crystallography not available.
Electronic Properties Molecular Recognition Crystallization

Procurement Cost Comparison: 3,5-Isomer vs. 3,4-Isomer at the 1-Gram Scale

At the 1-gram procurement scale, the target 3,5-dichloro isomer is priced at approximately USD 1,132 from ChemScene , while the 3,4-dichloro isomer (CAS 68120-68-3) is listed at CNY 9,592 per gram from Fluorochem via cnreagent (equivalent to approximately USD 1,310 at current exchange rates) and at USD 1,131 from ChemScene . A third vendor lists the 3,4-isomer at CNY 7,291/1g (98% purity) [1], approximately USD 1,000. Overall, the 3,5-isomer is competitively priced within the range of its positional isomer while offering the documented advantages of higher purity specifications and the established 3,5-dichlorophenyl SAR framework. The target compound is stocked by at least four independent suppliers (Fluorochem, ChemScene, Leyan, CymitQuimica), providing supply chain redundancy .

Procurement cost
Supporting evidence
3,5-isomer ~USD 1,132/1g; 3,4-isomer USD 1,000–1,310/1g. Price within ±15% across vendors.
No meaningful cost penalty for selecting the patent-preferred substitution pattern.
List prices as of May 2026; may vary by region.
Procurement Cost Efficiency Budget Optimization

Evidence Gap Acknowledgment: No Published Direct Head-to-Head Biological Activity Data Exist for This Exact Compound

As of May 2026, a systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents did not identify any published peer-reviewed study reporting quantitative biological activity data (EC₅₀, IC₅₀, Kᵢ, MIC, or in vivo efficacy) specifically for 1-(3,5-dichlorophenyl)heptan-1-one (CAS 1352215-07-6) [1] [2] [3]. The compound appears in vendor catalogs as a research chemical and synthetic intermediate, and its biological potential is inferred from class-level SAR of 3,5-dichlorophenyl-containing antifungals [4] [5] and from preliminary pharmacological screening noted in a Semantic Scholar author profile describing CCR5 antagonist activity [6]; however, no quantitative comparator data are publicly available for this compound. This evidence gap is material for procurement decisions: users prioritizing compounds with pre-existing published biological validation should note that this compound requires de novo biological profiling. Conversely, users seeking a structurally novel 3,5-dichlorophenyl ketone scaffold for proprietary SAR exploration or patent circumvention may find this gap advantageous.

Evidence gap
Data to verify
No published quantitative bioactivity data (EC₅₀, IC₅₀, Kᵢ) for CAS 1352215-07-6. Related 3,5-dichlorophenyl compounds have known QSAR models.
Compound suited for de novo profiling or patent-circumvention SAR; not for users requiring pre-validated activity.
Literature search May 2026: PubMed, ChEMBL, PubChem, BindingDB.
Data Transparency Procurement Risk Assessment

High-Value Application Scenarios for 1-(3,5-Dichlorophenyl)heptan-1-one Based on Quantitative Differentiation Evidence


Agrochemical Lead Discovery: Antifungal Screening Against Botrytis cinerea and Sclerotinia sclerotiorum

The 3,5-dichlorophenyl substitution pattern is explicitly protected under US3906102 and US3925554 as the active antifungal motif against Sclerotinia and Botrytis genera [1] [2]. The target compound's heptan-1-one chain provides a LogP of ~5.15, placing it in a higher lipophilicity range than the prototypical 3,5-dichlorophenyl-pyrrolidinediones studied in the Takayama et al. (1982) QSAR model [3]. This lipophilicity may confer favorable cuticular penetration and phloem mobility for foliar fungicide applications. Procuring this compound for antifungal screening is strategically justified because the 3,5-dichloro substitution is a proven activity determinant, while the heptan-1-one chain represents a novel alkyl extension not present in existing commercial dicarboximide fungicides (iprodione, procymidone, vinclozolin), offering potential for differentiated intellectual property.

Medicinal Chemistry: CCR5 Antagonist Scaffold Optimization

Preliminary pharmacological screening, as documented in a Semantic Scholar author profile, indicates that compounds within this structural class exhibit CCR5 antagonist activity, with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [4]. The heptan-1-one chain provides a defined lipophilic extension (LogP 5.15, six rotatable bonds) that can be systematically varied to optimize membrane permeability, metabolic stability, and off-target selectivity . The symmetrical 3,5-dichloro substitution yields a predictable electrostatic surface that simplifies computational docking and pharmacophore modeling compared to unsymmetrical isomers. Researchers pursuing CCR5 antagonist programs may prefer this compound over the 3,4-isomer specifically because the symmetrical chlorine arrangement reduces conformational complexity in binding pose predictions.

SAR Probe for LogP-Dependent Biological Activity Profiling

The Takayama et al. (1982) QSAR study established that antifungal activity of 3,5-dichlorophenyl compounds is governed exclusively by log P, with no significant contribution from electronic (σ*) or steric (Esc) parameters [3]. The target compound, with LogP 5.15, extends the lipophilicity range beyond that explored in the original study, making it a valuable probe for testing whether the monotonic log P–activity relationship holds at higher lipophilicity values or whether a parabolic (optimum) relationship emerges—a critical question for lead optimization. The compound's TPSA of 17.07 Ų and zero H-bond donors further simplify interpretation of permeability and solubility data . The availability of two chain-length comparators—3,5-dichloropropiophenone (XLogP ≈ 3.3) and 3,5-dichloroacetophenone (XLogP ≈ 2.6–3.0)—enables a three-point lipophilicity series from a single supplier ecosystem .

Synthetic Intermediate for 3,5-Dichlorophenyl Heterocycle Libraries

The carbonyl group of 1-(3,5-dichlorophenyl)heptan-1-one serves as a versatile synthetic handle for constructing heterocyclic libraries—including pyrrolidinediones, oxazolidinediones, pyrazolines, and isoxazolines—that have demonstrated antifungal activity [3] [5]. The heptan-1-one chain provides a lipophilic anchor that is retained through subsequent synthetic transformations, enabling systematic exploration of heterocycle–lipophilicity combinations. The ≥98% purity reduces the risk of byproduct carryover in multi-step syntheses, and competitive pricing (USD ~1,132/1g) makes it economically viable for library production at the 100–500 mg scale per derivative. The symmetrical 3,5-substitution pattern simplifies NMR characterization of reaction products compared to unsymmetrical isomers.

Application
Selection Property
Validation Focus
Antifungal screening (Botrytis, Sclerotinia)
3,5-Dichloro substitution as class-reported antifungal motif
Confirm activity against target genera; assess logP contribution
CCR5 antagonist scaffold optimization
Symmetrical 3,5-dichloro pattern for docking predictability
CCR5 binding assays; membrane permeability profiling
LogP-dependent SAR probe
High lipophilicity heptan-1-one chain (LogP ~5.15 class)
Test monotonic vs. parabolic logP-activity trend beyond existing QSAR range
Synthetic intermediate for heterocycle libraries
Carbonyl reactivity with symmetrical substitution for NMR simplicity
Heterocycle synthesis (pyrrolidinediones, pyrazolines); purity retention
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